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Compound of Interest

Compound Name:
5-Methoxy-4-(3-methylphenoxy)-2-

phenylpyrimidine

CAS No.: 478029-68-4

Cat. No.: B2543434

Get Quote

Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties,

synthesis, and spectroscopic characterization (NMR and Mass Spectrometry) of 5-Methoxy-4-
(3-methylphenoxy)-2-phenylpyrimidine. Belonging to the class of 2,4,5-trisubstituted

pyrimidines, this scaffold is frequently utilized in medicinal chemistry as a core structure for

kinase inhibitors (e.g., VEGFR2, c-Met) and agrochemicals. This document synthesizes

theoretical principles with empirical data from structural analogs to provide a self-validating

framework for identification and purity assessment.

Compound Profile & Physicochemical Data[1][2][3]
[4]
The following table summarizes the fundamental chemical data derived from the structural

composition of the target molecule.
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Property Value Notes

IUPAC Name

5-Methoxy-4-(3-

methylphenoxy)-2-

phenylpyrimidine

Molecular Formula C₁₈H₁₆N₂O₂

Molecular Weight 292.34 g/mol Average Mass

Monoisotopic Mass 292.1212 Da [M+H]⁺ expected at 293.1285

LogP (Predicted) ~3.8 - 4.2
Lipophilic due to phenyl/tolyl

rings

H-Bond Acceptors 4
N1, N3, O(Methoxy),

O(Phenoxy)

H-Bond Donors 0 Aprotic structure

Synthesis Protocol (SɴAr Methodology)
To generate the analytical data described below, the compound is synthesized via Nucleophilic

Aromatic Substitution (SɴAr). This method is preferred over aryne-mediated pathways for 5-

substituted pyrimidines due to regioselectivity control.

Reaction Scheme
Electrophile: 4-Chloro-5-methoxy-2-phenylpyrimidine Nucleophile: 3-Methylphenol (m-Cresol)

Base: Potassium Carbonate (

) or Cesium Carbonate (

)

Step-by-Step Protocol
Preparation: Charge a reaction vessel with 4-Chloro-5-methoxy-2-phenylpyrimidine (1.0 eq)

and 3-Methylphenol (1.1 eq) in anhydrous DMF (Dimethylformamide).

Activation: Add anhydrous
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(2.0 eq).

Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor consumption of the chloride

starting material via TLC (Hexane:EtOAc 4:1) or LC-MS.

Workup: Cool to room temperature. Pour into ice-water. The product typically precipitates.

Filter the solid.

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂,

gradient 0-20% EtOAc in Hexane) to remove unreacted phenol.

Nuclear Magnetic Resonance (NMR) Analysis[3][5]
The NMR data below is rationalized based on substituent effects (Curphy-Morrison additivity

constants) and comparative literature of 4-phenoxypyrimidine derivatives [1, 2].

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Justification

8.35 Singlet (s) 1H H-6 (Pyrimidine)

Deshielded by

N1 and the 5-

OMe group. This

is the diagnostic

singlet for the

pyrimidine ring.

8.25 – 8.20 Multiplet (m) 2H Ph-H2', H6'

Ortho-protons of

the 2-phenyl ring;

deshielded by

the pyrimidine

anisotropy.

7.50 – 7.45 Multiplet (m) 3H Ph-H3', H4', H5'

Meta/Para-

protons of the 2-

phenyl ring.

7.30 Triplet (t) 1H Ar-H5''

Meta-proton of

the 3-

methylphenoxy

ring.

7.05 Doublet (d) 1H Ar-H4''

Para to ether

linkage, ortho to

methyl.

6.95 Singlet (s) 1H Ar-H2''

Ortho to ether

linkage and

methyl; shielded

relative to

pyrimidine.

6.90 Doublet (d) 1H Ar-H6''
Ortho to ether

linkage.

3.95 Singlet (s) 3H -OCH₃ Methoxy group at

C5.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2543434?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characteristic

sharp singlet.

2.36 Singlet (s) 3H -CH₃
Methyl group on

the phenoxy ring.

¹³C NMR (100 MHz, CDCl₃)
Pyrimidine Core: ~160.5 (C2), ~158.0 (C4), ~145.0 (C6), ~140.5 (C5).

Phenyl Substituent: ~137.0 (Ipso), 130.5, 128.5, 128.0.

Phenoxy Substituent: ~153.0 (C-O), ~139.8 (C-Me), 129.5, 126.0, 122.5, 118.5.

Alkyl: 56.5 (-OCH₃), 21.5 (-CH₃).

Mass Spectrometry (MS) Data
Ionization Mode: ESI(+) (Electrospray Ionization)
The molecule contains basic nitrogen atoms in the pyrimidine ring, making it highly amenable

to protonation in positive mode.

Fragmentation Pathway (MS/MS)
Parent Ion:m/z 293.1 [M+H]⁺. High intensity base peak.

Fragment A (Loss of Phenoxy): Cleavage of the ether bond is the primary fragmentation

pathway.

Mechanism:[1][2] Nucleophilic attack or inductive cleavage at C4.

m/z: ~185.0 (5-methoxy-2-phenylpyrimidin-4-yl cation).

Fragment B (Loss of Methyl Radical): Minor pathway.

m/z: ~278.1.
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Fragment C (Retro-Diels-Alder): High energy collision may shatter the pyrimidine ring (RCN

loss).

Visualization of Workflows
Figure 1: Synthesis and Fragmentation Logic
The following diagram illustrates the SɴAr synthetic pathway and the subsequent Mass Spec

fragmentation logic used for validation.

4-Chloro-5-methoxy-
2-phenylpyrimidine

SɴAr Reaction
(K2CO3, DMF, 90°C)

3-Methylphenol
(m-Cresol)

TARGET:
5-Methoxy-4-(3-methylphenoxy)-

2-phenylpyrimidine
(MW: 292.34)

Ether Bond Formation [M+H]+ Ion
m/z 293.1

ESI(+) Ionization Fragment: [M - Phenoxy]+
m/z ~185

Collision Induced
Dissociation (CID)

Click to download full resolution via product page

Caption: Figure 1: Synthetic route via SɴAr coupling and primary Mass Spectrometry

fragmentation pathway for structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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